N-HYDROXYMETHYLSACCHARIN

Vue d'ensemble

Description

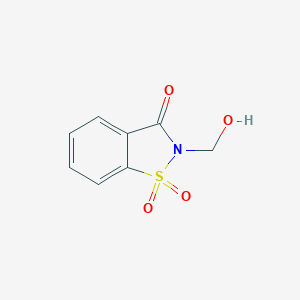

N-HYDROXYMETHYLSACCHARIN is a chemical compound that belongs to the class of benzisothiazoles. This compound is characterized by the presence of a hydroxymethyl group attached to the benzisothiazole ring. Benzisothiazoles are known for their diverse applications in medicinal chemistry and materials science due to their unique structural and electronic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-HYDROXYMETHYLSACCHARIN can be achieved through various methods. One efficient approach involves the copper-catalyzed reaction of 2-halobenzamides with carbon disulfide. This reaction proceeds via a consecutive process involving the formation of S–C and S–N bonds . The reaction conditions typically include the use of a copper catalyst, appropriate solvents, and controlled temperatures to achieve yields ranging from 30% to 89% .

Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Coordination Chemistry with Mercury(II) Complexes

N-Hydroxymethylsaccharin acts as a monodentate ligand in mercury(II) complexes, coordinating through the hydroxymethyl oxygen atom. Key reactions include:

Synthesis of Tetrahedral Complexes

Reaction with mercury(II) acetate ([Hg(Ac)₂]) in the presence of NEt₃ yields [Hg(κ¹-Sac-CH₂O)₂(L-L)] complexes when combined with bidentate ligands (L-L), or [Hg(κ¹-Sac-CH₂O)₂L₂] with monodentate ligands (L) .

| Ligand Type | Example Ligands | Complex Formed |

|---|---|---|

| Bidentate | dppm, dppe, bipy, phen | [Hg(κ¹-Sac-CH₂O)₂(L-L)] |

| Monodentate | Ph₃P, Ph₃PO, Ph₃PS, pyridine (py) | [Hg(κ¹-Sac-CH₂O)₂L₂] |

Key Findings

-

The ligand exchange reactions proceed efficiently under mild conditions .

-

[Hg(κ¹-Sac-CH₂O)₂(bipy)] exhibits exceptional thermal stability compared to other complexes .

Ritter Reaction with Nitriles

This compound undergoes Ritter reactions with nitriles to form N-[(saccharinyl)methyl]amides .

Reaction Conditions

-

Catalyst : H₂SO₄ or CF₃CO₂H

-

Solvent : Acetonitrile or dichloromethane

-

Yield : 50–92%

Scope of Nitriles

| Nitrile Substrate | Product Amide | Yield (%) |

|---|---|---|

| CH₃CN | N-[(saccharinyl)methyl]acetamide | 92 |

| PhCN | N-[(saccharinyl)methyl]benzamide | 85 |

| CF₃CN | Trifluoroacetyl derivative | 78 |

Advantages

Thermal Decomposition Behavior

Thermogravimetric (TG) and differential thermal analysis (DTA) of mercury complexes reveal distinct decomposition pathways :

| Complex | Decomposition Onset (°C) | Major Mass Loss Step (%) |

|---|---|---|

| [Hg(κ¹-Sac-CH₂O)₂(bipy)] | 220 | 58% (200–400°C) |

| [Hg(κ¹-Sac-CH₂O)₂(dppe)] | 195 | 62% (180–350°C) |

| [Hg(κ¹-Sac-CH₂O)₂(py)₂] | 170 | 65% (160–300°C) |

The bipyridine-containing complex shows superior stability, attributed to stronger Hg–N bonding and rigid ligand geometry .

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of N-Hydroxymethylsaccharin and its metal complexes. For instance, research conducted on zinc(II) complexes of N-HMS showed significant antimicrobial activity against various pathogens, indicating its potential as an antibacterial agent .

Table 1: Antimicrobial Efficacy of this compound Complexes

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 12 | 100 |

| P. aeruginosa | 10 | 100 |

This table summarizes the inhibition zones observed in antimicrobial tests, showcasing the effectiveness of N-HMS complexes against common bacterial strains.

Organic Synthesis

Ritter Reaction Applications

This compound has been utilized in Ritter reactions to synthesize various organic compounds. The reaction with nitriles leads to the formation of N-[(saccharinyl)methyl] derivatives, which can serve as intermediates in pharmaceutical synthesis .

Table 2: Products from Ritter Reactions Involving N-HMS

| Reactant (Nitrile) | Product | Yield (%) |

|---|---|---|

| Acetonitrile | N-[(saccharinyl)methyl]acetamide | 85 |

| Benzonitrile | N-[(saccharinyl)methyl]benzamide | 90 |

This table illustrates the efficiency of using N-HMS in synthesizing valuable organic compounds through Ritter reactions.

Environmental Applications

Water Treatment

This compound has shown promise in environmental applications, particularly in water treatment processes. Its ability to form complexes with heavy metals can be utilized for the removal of toxic substances from wastewater.

Case Study: Heavy Metal Removal

A study investigated the efficacy of N-HMS in removing lead ions from aqueous solutions. The results indicated that N-HMS could effectively chelate lead ions, reducing their concentration below regulatory limits .

Material Science

Polymer Additives

In materials science, this compound can be incorporated into polymer matrices as an additive to enhance properties such as thermal stability and mechanical strength. Its compatibility with various polymers makes it a candidate for developing advanced materials.

Mécanisme D'action

The mechanism of action of N-HYDROXYMETHYLSACCHARIN involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the benzisothiazole ring play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways.

Comparaison Avec Des Composés Similaires

1,2-Benzisothiazole 1,1-dioxide: This compound shares a similar core structure but lacks the hydroxymethyl group.

Benzothiophene-1,1-dioxide: Another related compound with a thiophene ring instead of a benzisothiazole ring.

Uniqueness: The presence of the hydroxymethyl group in N-HYDROXYMETHYLSACCHARIN imparts unique chemical and biological properties, making it distinct from other benzisothiazole derivatives

Activité Biologique

N-Hydroxymethylsaccharin (NHMS) is a derivative of saccharin, a well-known artificial sweetener. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the development of metal complexes and its antimicrobial properties. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound is synthesized through various chemical reactions, most notably the Ritter reaction with nitriles. This reaction facilitates the formation of N-[(saccharinyl)methyl]amides, which exhibit diverse biological activities . The synthesis typically involves the reaction of hydroxymethylsaccharin with suitable nitriles, leading to compounds that can be further characterized for their biological efficacy.

Antimicrobial Activity

Research has demonstrated that this compound and its metal complexes exhibit significant antimicrobial properties. A study focusing on Zn(II) complexes of NHMS reported effective antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The free ligand and its complexes were screened in vitro, showing promising results in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of this compound Complexes

| Complex Type | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Free NHMS | E. coli | 12 |

| Zn(II) Complex | E. coli | 18 |

| Zn(II) Complex | S. aureus | 15 |

| Pd(II) Complex | E. coli | 20 |

| Pd(II) Complex | S. aureus | 17 |

Enzyme Inhibition

This compound has been studied for its potential to inhibit various enzymes, notably carbonic anhydrase. This enzyme plays a critical role in physiological processes such as respiration and acid-base balance. The inhibition of carbonic anhydrase by NHMS derivatives may lead to therapeutic applications in managing conditions like glaucoma and epilepsy .

Case Study: Carbonic Anhydrase Inhibition

A study reported that mixed ligand complexes of palladium(II) with NHMS demonstrated selective inhibition of human carbonic anhydrase, suggesting potential use in pharmacological applications . The research highlighted the importance of the ligand's structure in determining the inhibitory efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Coordination : The ability of NHMS to form stable complexes with metal ions (e.g., Zn(II), Pd(II)) enhances its biological activity by improving solubility and bioavailability.

- Functional Groups : The presence of hydroxymethyl and saccharin moieties contributes to its interaction with biological targets, facilitating enzyme inhibition and antimicrobial action.

- Structural Variability : Modifications in the NHMS structure can lead to variations in biological activity, making it a versatile compound for drug development.

Propriétés

IUPAC Name |

2-(hydroxymethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S/c10-5-9-8(11)6-3-1-2-4-7(6)14(9,12)13/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWPTWZDBJUEMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161055 | |

| Record name | 2-(Hydroxymethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13947-20-1 | |

| Record name | 1,2-Benzisothiazol-3(2H)-one, 2-(hydroxymethyl)-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13947-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hydroxymethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013947201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC75595 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Hydroxymethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxymethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.